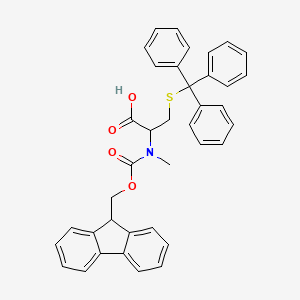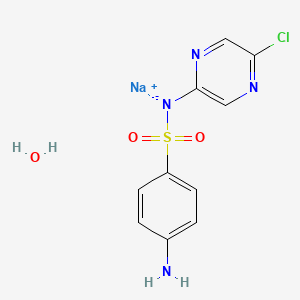
4-Amino-N-(6-chlor-2-pyrazinyl)benzolsulfonamid sodium monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfaclozine, also known as 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide, is a sulfonamide antibiotic primarily used in veterinary medicine. It is a competitive antagonist of para-aminobenzoic acid, a precursor of folic acid, in protozoa and bacteria. This compound is particularly effective in treating coccidiosis in poultry, a disease caused by Eimeria species .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfaclozine involves the reaction of 2,6-dichloropyrazine with 4-aminobenzenesulfonamide in the presence of an acid-binding agent like potassium carbonate. Dimethylformamide and dimethylbenzene are commonly used as solvents in this process .
Industrial Production Methods: In industrial settings, sulfaclozine is often produced by dissolving dimethyl sulfoxide, N-methyl-2-pyrrolidone, and sulfaclozine sodium in a liquid tank. Diaveridine, dissolved by a cosolvent, is then added, followed by triethanolamine. This method ensures a stable product with accurate dosage .
化学反应分析
Types of Reactions: Sulfaclozine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, sulfaclozine can form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfaclozine to its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated sulfaclozine.
科学研究应用
Sulfaclozine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for potential anticancer agents.
Biology: Studied for its effects on protozoa and bacteria, particularly in the treatment of coccidiosis.
Medicine: Investigated for its potential use in treating murine toxoplasmosis and other parasitic infections.
Industry: Utilized in the formulation of veterinary drugs for poultry and livestock.
作用机制
Sulfaclozine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in protozoa and bacteria. By inhibiting this enzyme, sulfaclozine prevents the formation of folic acid, thereby hindering the growth and reproduction of these microorganisms .
相似化合物的比较
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfasalazine: Used to treat inflammatory diseases like Crohn’s disease and rheumatoid arthritis.
Sulfadoxine: Targets Plasmodium species and is used in combination with pyrimethamine for malaria treatment.
Uniqueness of Sulfaclozine: Sulfaclozine is unique in its specific application for treating coccidiosis in poultry, making it a valuable tool in veterinary medicine. Its ability to form stable metal complexes also sets it apart from other sulfonamides, providing additional avenues for research and therapeutic applications .
属性
分子式 |
C10H10ClN4NaO3S |
|---|---|
分子量 |
324.72 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide;hydrate |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; |
InChI 键 |
QTGZCRVNHMBDNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


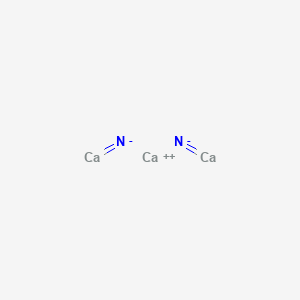
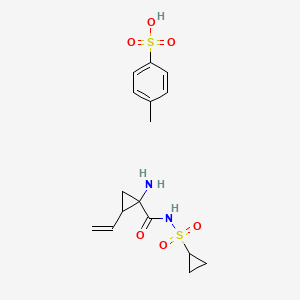
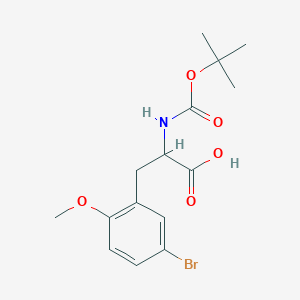
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)


![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)
![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)
